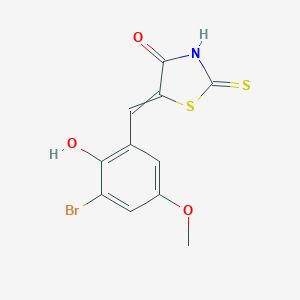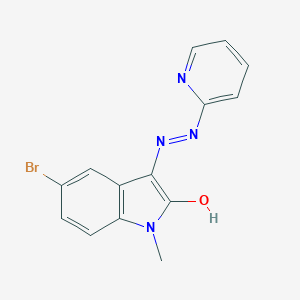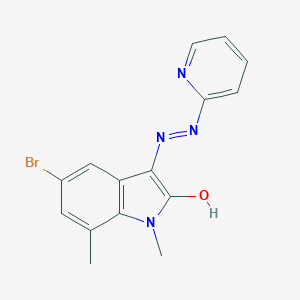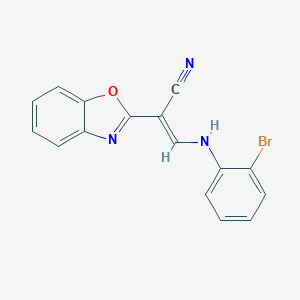
(Z)-5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(3-Bromo-2-hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C11H8BrNO3S2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizing Properties
- This compound has been investigated for its role as a photosensitizer in photodynamic therapy (PDT), particularly due to its promising properties such as high singlet oxygen quantum yield, which is vital for Type II photodynamic reactions. These characteristics suggest a significant potential for treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Hydrogen Bonding
- Studies have revealed detailed molecular structures of similar compounds, showing intricate hydrogen-bonded dimers, chains of rings, and sheet formations. This structural understanding is crucial for applications in material science and molecular engineering (Delgado et al., 2005).
Antimicrobial Properties
- Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. Some derivatives have shown promising results against a range of gram-positive and gram-negative bacteria, making them potential candidates for pharmaceutical applications (PansareDattatraya & Devan, 2015).
Chemosensor Applications
- A derivative of this compound has been developed as a chemosensor for sensing metal ions like Zn2+ and Cd2+. Its ability to detect these ions through fluorescence changes in aqueous media demonstrates potential applications in environmental monitoring and analytical chemistry (Park et al., 2020).
Supramolecular Chemistry
- Research on similar compounds has explored their supramolecular structures, including hydrogen-bonded dimers and pi-pi stacking interactions. These insights are important for the design and synthesis of novel materials with specific properties (Delgado et al., 2006).
Anticancer and Antimicrobial Evaluation
- Certain derivatives have been evaluated for their anticancer and antimicrobial potentials, with some showing notable activity against specific cancer cells and microbial strains. This research provides a foundation for developing new therapeutic agents (Deep et al., 2016).
Anti-Melanogenic Compounds
- A class of analogs to this compound has been identified for their potential in inhibiting melanogenesis. They have shown effectiveness in scavenging reactive oxygen species and inhibiting melanin production, suggesting uses in dermatology and cosmetic applications (Jeong et al., 2022).
Propriétés
IUPAC Name |
5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S2/c1-16-6-2-5(9(14)7(12)4-6)3-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKSLXTGXFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385819 |
Source


|
| Record name | AC1MDXYM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331711-38-7 |
Source


|
| Record name | AC1MDXYM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)

![(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
![2-thiophenecarbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415077.png)
![3,5-dibromo-2-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415079.png)
![4-(diethylamino)benzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415084.png)
![6-(4-Ethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B415087.png)
![Ethyl 6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B415091.png)
![3,4-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415092.png)
![6-bromo-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]methylene}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B415095.png)

